molecular formula C19H18N4O5S2 B2388948 2-((tetrahydrofuran-3-yl)oxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)nicotinamide CAS No. 2034271-87-7

2-((tetrahydrofuran-3-yl)oxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)nicotinamide

Cat. No.: B2388948
CAS No.: 2034271-87-7
M. Wt: 446.5
InChI Key: OCWPWSKKTNLQMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((tetrahydrofuran-3-yl)oxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)nicotinamide is a synthetic small molecule featuring a nicotinamide core substituted with a tetrahydrofuran-3-yl ether group and a sulfamoyl-linked thiazole moiety. The compound integrates three pharmacophoric elements:

  • Nicotinamide backbone: Known for its role in kinase inhibition and metabolic pathways.
  • Tetrahydrofuran-3-yloxy group: Enhances solubility and influences pharmacokinetics via ether linkage.
  • 4-(N-(thiazol-2-yl)sulfamoyl)phenyl group: A sulfonamide-thiazole hybrid, common in antiproliferative and enzyme-inhibitory agents .

Properties

IUPAC Name

2-(oxolan-3-yloxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5S2/c24-17(16-2-1-8-20-18(16)28-14-7-10-27-12-14)22-13-3-5-15(6-4-13)30(25,26)23-19-21-9-11-29-19/h1-6,8-9,11,14H,7,10,12H2,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWPWSKKTNLQMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=CC=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tetrahydrofuran-3-yl)oxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)nicotinamide typically involves multi-step organic reactions. This process often starts with the preparation of the tetrahydrofuran-3-yl ether derivative, followed by the coupling of the thiazol-2-yl sulfamoyl phenyl group. The final step usually involves the amidation of the nicotinamide moiety. Precise reaction conditions, such as specific temperatures, pH levels, and solvent choices, are crucial for achieving high yields and purity.

Industrial Production Methods

In industrial settings, large-scale production would involve the optimization of reaction conditions to ensure cost-efficiency and consistency. Batch reactions under controlled environments or continuous flow reactions might be employed to maximize yield. Catalyst choices and reaction times are meticulously optimized to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions It Undergoes

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Oxidative reactions might involve the introduction of oxygen or removal of hydrogen, whereas reduction processes may add hydrogen or remove oxygen. Substitution reactions could involve the replacement of specific functional groups with others, altering the compound's properties.

Common Reagents and Conditions

Reagents like oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminium hydride), and nucleophiles or electrophiles (for substitution reactions) are commonly used. Specific conditions such as temperature control, pH adjustments, and solvent choices are tailored to ensure optimal reaction efficiency.

Major Products Formed

The primary products formed from these reactions depend on the reagent and conditions employed. For instance, oxidation might yield a more oxygen-rich derivative, whereas reduction could produce a more hydrogenated form. Substitution reactions may result in derivatives with varying functional groups, each possessing unique chemical properties.

Scientific Research Applications

2-((Tetrahydrofuran-3-yl)oxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)nicotinamide finds applications across numerous scientific fields:

  • Chemistry: : As a compound of interest for studying reaction mechanisms and developing new synthetic routes.

  • Medicine: : Investigated for potential therapeutic effects and pharmacological properties.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular interactions Its unique structure allows it to bind to certain molecular targets, thereby influencing biochemical pathways These interactions can modulate enzymatic activities, receptor functions, or cellular signaling processes

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its combination of nicotinamide, tetrahydrofuran, and sulfamoyl-thiazol groups. Below is a comparative analysis with structurally related molecules:

Compound Key Features Biological Activity Source
Target Compound Nicotinamide + tetrahydrofuran-3-yloxy + sulfamoyl-thiazol Inferred kinase inhibition (analogy to afatinib) and antiproliferative potential
N-(2-((4-(N-(Thiazol-2-yl)sulfamoyl)phenyl)carbamoyl)phenyl)picolinamide (5c) Picolinamide + sulfamoyl-thiazol Not explicitly stated; likely enzyme inhibition (structural similarity to sulfonamides)
2-(4-Isobutylphenyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide (6) Isobutylphenyl + sulfamoyl-thiazol Antiurease activity (IC₅₀ = 0.89 µM)
2-(5-Methoxybenzimidazol-2-yl)-N-[4-(N-(thiazol-2-yl)sulfamoyl)phenyl]acetamide (2e) Benzimidazole + sulfamoyl-thiazol Antiproliferative activity via MMP-9 and cathepsin D/L inhibition
Afatinib Tetrahydrofuran-3-yloxy + quinazoline Dual EGFR/HER2 tyrosine kinase inhibition (clinically approved)
N-{2-[(4-(N-(Thiazol-2-Yl)sulfamoyl)phenyl)carbamoyl]phenyl}furan-2-carboxamide (6c) Furan-carboxamide + sulfamoyl-thiazol Anticancer activity (tubulin polymerization inhibition)

Key Research Findings

Sulfamoyl-Thiazol Motif: Compounds with this group (e.g., 2e, 6) exhibit notable enzyme inhibition (antiurease, MMP-9) and antiproliferative effects. The thiazole ring enhances binding to metalloenzymes and nucleic acids . In 6c, this motif contributes to tubulin inhibition, suggesting the target compound may share similar mechanistic pathways .

Tetrahydrofuran-Oxy Group :

  • Present in afatinib, this group improves solubility and target affinity in kinase inhibitors. The tetrahydrofuran-3-yloxy substituent in the target compound may enhance blood-brain barrier penetration .

Nicotinamide Core :

  • Nicotinamide derivatives (e.g., 5c ) often modulate NAD+-dependent enzymes or kinases. The target compound’s nicotinamide backbone may synergize with its sulfamoyl-thiazol group for dual-target activity .

Biological Activity

The compound 2-((tetrahydrofuran-3-yl)oxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)nicotinamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H13N3O3SC_{13}H_{13}N_{3}O_{3}S, with a molecular weight of approximately 291.33 g/mol. The structure features a tetrahydrofuran moiety, a thiazole ring, and a nicotinamide backbone, which contribute to its pharmacological properties.

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting specific pathways involved in cell proliferation and survival. The thiazole moiety is known for its role in targeting cancer cell metabolism.
  • Antimicrobial Effects : The presence of the sulfamoyl group indicates potential antimicrobial activity, particularly against bacterial pathogens. Sulfonamide derivatives are well-documented for their bacteriostatic effects through inhibition of folate synthesis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of tumor growth in vitro
AntimicrobialBacteriostatic effects against Staphylococcus aureus
CytotoxicityInduction of apoptosis in cancer cell lines

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • A study investigated the cytotoxic effects of the compound on various cancer cell lines, including breast and colon cancer. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed via flow cytometry analysis.
  • Antimicrobial Efficacy :
    • In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 25 µg/mL against S. aureus, indicating promising antibacterial properties.

Research Findings

Recent research has highlighted the dual activity of this compound as both an anticancer and antimicrobial agent. The thiazole and sulfamoyl functionalities appear to play crucial roles in its mechanism of action.

  • Cell Cycle Arrest : Treatment with the compound resulted in G1 phase arrest in cancer cells, suggesting interference with cell cycle progression.
  • Reactive Oxygen Species (ROS) Generation : The compound induced ROS production, leading to oxidative stress and subsequent apoptosis in sensitive cancer cell lines.

Q & A

Q. How can structural modifications enhance its pharmacokinetic properties?

  • Answer:
  • LogP optimization : Introduce fluorine atoms or methyl groups to balance hydrophobicity (target LogP 2–3).
  • Prodrug design : Mask polar groups (e.g., sulfamoyl) with enzymatically cleavable moieties (e.g., esters).
  • Metabolic stability : Replace labile ether linkages (tetrahydrofuran-3-yl) with cyclopropane rings to reduce CYP450-mediated oxidation.
    In vivo studies in rodent models validate bioavailability improvements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.